molecular formula C24H25FN2O6S B2856478 [3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate CAS No. 858528-32-2

[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate

Cat. No. B2856478
M. Wt: 488.53
InChI Key: RYYYVTIYPKXXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C24H25FN2O6S and its molecular weight is 488.53. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate' involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-[[2-methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]aniline in the presence of a base to form the desired product.

Starting Materials
4-fluorobenzenesulfonyl chloride, 3-[[2-methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]aniline, Base (e.g. triethylamine)

Reaction
Add 3-[[2-methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]aniline to a solution of base in a suitable solvent (e.g. dichloromethane)., Cool the reaction mixture to 0-5°C and add 4-fluorobenzenesulfonyl chloride dropwise with stirring., Allow the reaction mixture to warm to room temperature and stir for several hours., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a solid.

properties

IUPAC Name

[3-[[2-methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O6S/c1-31-15-14-27(24(28)26-20-8-10-21(32-2)11-9-20)17-18-4-3-5-22(16-18)33-34(29,30)23-12-6-19(25)7-13-23/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYVTIYPKXXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate

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